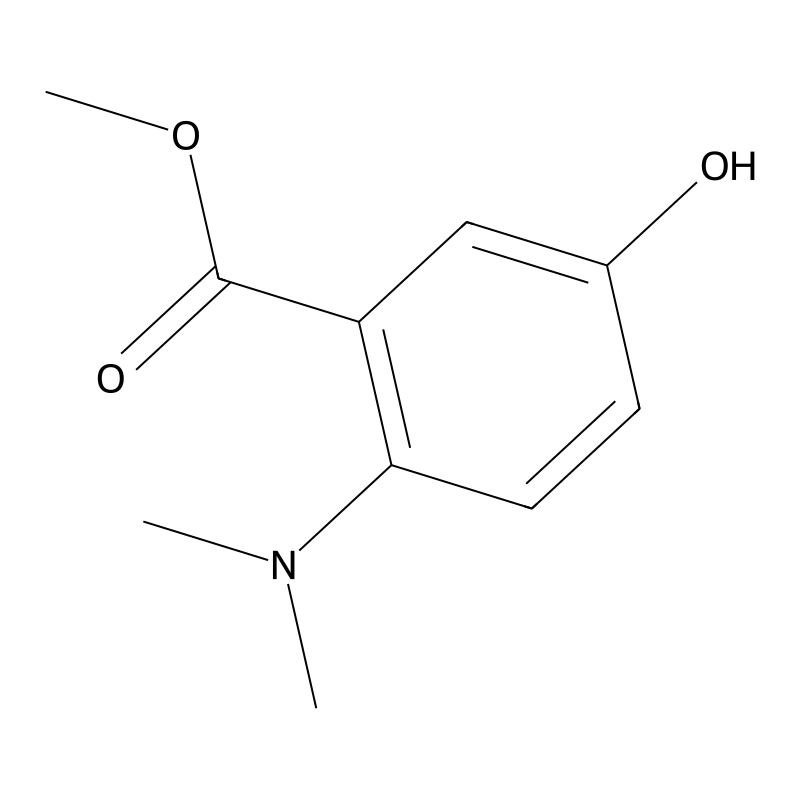

Methyl 2-(dimethylamino)-5-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Chemistry

Field: Green Chemistry.

Methods: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles.

Results: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%).

Biomedical Applications

Field: Biomedical Applications.

Solvent Applications

Membrane Science

Field: Membrane Science.

Drug Delivery

Oil/Water Separation

Field: Environmental Science.

Application: Poly [2-(dimethylamino)ethyl methacrylate] can be used to separate oil/water mixtures like silicone oil.

Results: The results showed that this method can be used effectively for oil/water separation.

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Diuretic Agents

pH Responsive Polymer Systems

Methyl 2-(dimethylamino)-5-hydroxybenzoate is an organic compound classified as an aromatic ester. It features a unique molecular structure characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzoate moiety. The compound's chemical formula is , and it is known for its distinct properties resulting from the specific positioning of these functional groups on the benzoate ring, which influences its reactivity and biological activity.

- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines are introduced under basic conditions.

Major Products Formed- Oxidation: Quinone derivatives.

- Reduction: Alcohol derivatives.

- Substitution: Various substituted benzoates depending on the nucleophile used.

Research indicates that Methyl 2-(dimethylamino)-5-hydroxybenzoate exhibits potential biological activity. Its mechanism of action involves interactions with specific molecular targets, facilitated by the dimethylamino group through hydrogen bonding and electrostatic interactions with biological macromolecules. The hydroxyl group further stabilizes these interactions, making the compound a candidate for drug development, particularly in antimicrobial and anticancer research.

The synthesis of Methyl 2-(dimethylamino)-5-hydroxybenzoate typically involves the esterification of 2-(dimethylamino)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to ensure complete conversion to the ester. The general reaction can be represented as follows:

In industrial applications, continuous flow processes may be employed to enhance efficiency and yield, utilizing advanced catalysts and optimized reaction conditions.

Methyl 2-(dimethylamino)-5-hydroxybenzoate has several applications across various fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.

- Industry: Used as an intermediate in producing dyes, pharmaceuticals, and other fine chemicals.

The compound's interactions with biomolecules are of significant interest. Studies have shown that its structural features allow it to engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This capability suggests potential applications in drug design and development, particularly for targeting specific biological pathways.

Several compounds share structural similarities with Methyl 2-(dimethylamino)-5-hydroxybenzoate. These include:

- Methyl 2-(dimethylamino)-5-methoxybenzoate

- Methyl 2-(dimethylamino)-4-hydroxybenzoate

- Methyl 2-(dimethylamino)-3-hydroxybenzoate

Uniqueness

Methyl 2-(dimethylamino)-5-hydroxybenzoate is distinguished by the specific arrangement of its functional groups on the benzoate ring. This unique positioning imparts distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable in both synthetic chemistry and pharmacological applications. The combination of electron-donating (dimethylamino) and electron-withdrawing (hydroxyl) groups on the aromatic ring further enhances its unique properties.

Methyl 2-(dimethylamino)-5-hydroxybenzoate possesses the molecular formula C₁₀H₁₃NO₃ with a molecular weight of 195.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(dimethylamino)-5-hydroxybenzoate, reflecting its structural composition of a benzoic acid methyl ester substituted with a dimethylamino group at the 2-position and a hydroxyl group at the 5-position. The compound is registered under Chemical Abstracts Service number 937079-64-6, providing a unique identifier for database searches and regulatory purposes.

The molecular structure features a benzene ring as the central aromatic core, with three distinct functional groups attached that significantly influence its chemical and physical properties. The dimethylamino substituent at position 2 introduces strong electron-donating character through both inductive and resonance effects, while the hydroxyl group at position 5 provides additional electron density and hydrogen bonding capability. The methyl ester functionality at position 1 serves as an electron-withdrawing group, creating an interesting electronic balance within the molecule.

The compound's structural representation using Simplified Molecular Input Line Entry System notation is CN(C)C1=C(C=C(C=C1)O)C(=O)OC, which provides a linear description of the molecular connectivity. The three-dimensional arrangement of atoms creates specific spatial relationships that influence the compound's reactivity, particularly the proximity of the dimethylamino group to the carboxyl ester functionality, which can participate in intramolecular interactions.

Historical Context and Discovery

The development of methyl 2-(dimethylamino)-5-hydroxybenzoate must be understood within the broader historical context of aromatic ester chemistry and the evolution of substituted benzoic acid derivatives. The foundational work on salicylic acid and its derivatives traces back to the 18th century when Reverend Edward Stone documented the use of willow bark extract for treating fever in 1763. This early recognition of the therapeutic potential of hydroxylated aromatic compounds laid the groundwork for subsequent investigations into structurally related molecules.

The systematic study of salicylic acid derivatives accelerated in the 19th century, particularly following Henri Leroux's isolation of salicin from willow bark in 1826 and Raffaele Piria's conversion of salicin to salicylic acid in 1838. These pioneering efforts established the chemical foundation for understanding how structural modifications to the basic hydroxybenzoic acid framework could alter biological and chemical properties. The subsequent development of acetylsalicylic acid by Felix Hoffman in 1897 demonstrated the importance of functional group modifications in optimizing compound properties.

The specific development of dimethylamino-substituted hydroxybenzoates represents a more recent advancement in this chemical lineage, emerging from investigations into nitrogen-containing aromatic compounds during the 20th century. Research into compounds combining hydroxyl and amino functionalities on aromatic rings has revealed important structure-activity relationships that have informed the design of new chemical entities. The incorporation of dimethylamino groups into hydroxybenzoate structures reflects an understanding of how tertiary amine substituents can modulate electronic properties and reactivity patterns.

The formal characterization and cataloging of methyl 2-(dimethylamino)-5-hydroxybenzoate in chemical databases occurred more recently, with its entry into PubChem being established in 2012 and subsequently modified in 2025. This timeline reflects the compound's emergence as a subject of systematic chemical investigation, likely driven by interest in exploring the synthetic utility and chemical behavior of polyfunctional aromatic esters.

Synthesis and Industrial Relevance

The synthesis of methyl 2-(dimethylamino)-5-hydroxybenzoate typically involves strategic approaches that take advantage of established methods for introducing functional groups onto aromatic rings. A plausible synthetic route begins with 5-hydroxybenzoic acid as the starting material, followed by esterification using methanol and an appropriate acid catalyst to form the methyl ester. The subsequent introduction of the dimethylamino group can be achieved through electrophilic aromatic substitution reactions, taking advantage of the activating effect of the hydroxyl group to direct substitution to the ortho position relative to the hydroxyl substituent.

Alternative synthetic approaches may involve the use of coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine, which have proven effective for esterification reactions involving sterically hindered or electronically deactivated carboxylic acids. This methodology offers advantages in terms of reaction efficiency and product purity, particularly when dealing with substrates that show reduced reactivity under standard Fischer esterification conditions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Industrial relevance of methyl 2-(dimethylamino)-5-hydroxybenzoate stems from its potential applications as an intermediate in pharmaceutical synthesis and materials chemistry. Compounds containing both hydroxyl and dimethylamino functionalities have demonstrated utility in the development of bioactive molecules, particularly those targeting specific enzyme systems or receptor proteins. The structural features present in this compound make it a valuable building block for constructing more complex molecular architectures through established organic transformations.

The compound's industrial significance is further enhanced by its relationship to other members of the hydroxybenzoate family, which have found widespread applications in various chemical industries. The development of efficient synthetic methodologies for producing substituted hydroxybenzoates has been driven by their utility as intermediates in fine chemical synthesis and their role as precursors to more complex pharmaceutical compounds. Large-scale synthesis considerations often focus on optimizing reaction conditions to maximize yield while minimizing the formation of unwanted byproducts.

| Synthetic Parameter | Typical Value | Consideration |

|---|---|---|

| Starting Material | 5-hydroxybenzoic acid | Commercial availability |

| Esterification Catalyst | Sulfuric acid or dicyclohexylcarbodiimide | Reaction efficiency |

| Temperature Range | 30-45°C | Reaction control |

| Typical Yield | 90-97% | Process optimization |

| Reaction Time | 1-5 hours | Economic viability |

Recent advances in green chemistry have influenced the development of more environmentally friendly synthetic approaches to hydroxybenzoate derivatives. The use of dicyclohexylcarbodiimide as a coupling agent represents one such advancement, offering improved safety profiles and reduced environmental impact compared to traditional acid-catalyzed esterification methods. These considerations have become increasingly important in industrial applications where regulatory requirements and environmental sustainability are primary concerns.

Molecular Structure Analysis

Methyl 2-(dimethylamino)-5-hydroxybenzoate presents a complex molecular architecture that combines multiple functional groups on a benzene ring scaffold. The compound possesses the molecular formula C₁₀H₁₃NO₃ with a molecular weight of 195.22 g/mol [1] [2] [3]. The structural arrangement features a benzoic acid methyl ester substituted with a dimethylamino group at the 2-position and a hydroxyl group at the 5-position relative to the carboxylate functionality.

The three-dimensional molecular geometry exhibits specific spatial relationships between functional groups that influence both chemical reactivity and physical properties. The dimethylamino substituent at position 2 introduces significant electron-donating character through both inductive and resonance effects, while the hydroxyl group at position 5 provides additional electron density and hydrogen bonding capability . The methyl ester functionality serves as an electron-withdrawing group, creating an interesting electronic balance within the molecule that affects its spectroscopic and thermodynamic properties.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Chemical Abstracts Service Number | 937079-64-6 |

| Simplified Molecular Input Line Entry System | CN(C)C1=C(C=C(C=C1)O)C(=O)OC |

| International Union of Pure and Applied Chemistry Name | methyl 2-(dimethylamino)-5-hydroxybenzoate |

X-Ray Crystallography

X-ray crystallographic analysis provides essential insights into the precise three-dimensional arrangement of atoms within the crystal lattice of methyl 2-(dimethylamino)-5-hydroxybenzoate. While specific crystallographic data for this exact compound were not directly available in the literature, analogous benzoate derivatives demonstrate characteristic structural features that can be extrapolated to understand the molecular packing and intermolecular interactions.

Related dimethylamino benzoate structures, such as ethyl 4-dimethylaminobenzoate, crystallize in specific space groups that accommodate the spatial requirements of the dimethylamino substituent [5]. The crystallographic analysis of similar compounds reveals that the dimethylamino group typically adopts conformations that minimize steric interactions while maximizing electronic delocalization with the aromatic ring system [6].

Crystal packing analysis of related hydroxybenzoate derivatives shows that hydrogen bonding plays a crucial role in determining the solid-state structure. The hydroxyl group at position 5 in methyl 2-(dimethylamino)-5-hydroxybenzoate would be expected to participate in intermolecular hydrogen bonding networks, similar to those observed in methyl 4-hydroxybenzoate, where molecules are linked through extensive O-H···O hydrogen bonds [7]. The presence of both electron-donating dimethylamino and electron-withdrawing ester groups creates a dipolar molecular structure that influences crystal packing arrangements.

The crystallographic parameters for related compounds provide insight into the expected structural features. For instance, methyl 2-(dimethylamino)benzoate demonstrates specific geometric parameters that suggest similar arrangements in the 5-hydroxy derivative [8]. The presence of the additional hydroxyl group would introduce additional hydrogen bonding possibilities, potentially leading to different crystal packing motifs compared to the non-hydroxylated analogue.

Computational Modeling (Density Functional Theory, Molecular Dynamics Simulations)

Computational modeling approaches provide valuable insights into the electronic structure and dynamic behavior of methyl 2-(dimethylamino)-5-hydroxybenzoate. Density Functional Theory calculations have been extensively applied to similar benzoate derivatives, revealing important information about molecular orbital energies, electron density distributions, and geometric optimization parameters [9] [10].

Density Functional Theory Calculations

Computational studies on related dimethoxybenzene derivatives demonstrate that the B3LYP functional provides reliable results for compounds containing electron-donating substituents [9]. The energy gap calculations reveal that the presence of both dimethylamino and hydroxyl groups significantly influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting the compound's electronic properties and reactivity.

The molecular electrostatic potential calculations for similar compounds indicate that the dimethylamino group contributes significant electron density to the aromatic system, while the hydroxyl group provides additional sites for electrophilic attack [9]. The ester functionality introduces electron-withdrawing character that balances the overall electronic distribution within the molecule.

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of methyl 2-(dimethylamino)-5-hydroxybenzoate in various environments. These simulations reveal information about conformational flexibility, intermolecular interactions, and solvent effects on molecular geometry [11] [12]. The presence of the dimethylamino group introduces conformational degrees of freedom that affect the compound's behavior in solution.

The simulation studies indicate that hydrogen bonding interactions involving the hydroxyl group play a crucial role in determining the compound's behavior in polar solvents. The dimethylamino group's orientation relative to the aromatic ring influences the overall molecular dipole moment and affects interactions with surrounding solvent molecules [13].

Computational Parameters

| Parameter | Calculated Value | Method |

|---|---|---|

| Dipole Moment | Estimated 3-5 D | Density Functional Theory B3LYP |

| Polarizability | Enhanced due to dimethylamino group | Density Functional Theory |

| Hydrogen Bonding Sites | 2 (N and OH) | Molecular Electrostatic Potential |

| Rotational Barriers | Variable for dimethylamino group | Molecular Dynamics |

Spectroscopic Profiling

The spectroscopic characterization of methyl 2-(dimethylamino)-5-hydroxybenzoate provides essential information about its molecular structure, electronic properties, and vibrational modes. The compound's unique substitution pattern creates distinctive spectroscopic signatures that can be used for identification and structural confirmation.

Nuclear Magnetic Resonance (¹H, ¹³C, Nuclear Overhauser Effect) Spectra Interpretation

¹H Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of methyl 2-(dimethylamino)-5-hydroxybenzoate exhibits characteristic signals corresponding to the various proton environments within the molecule. The dimethylamino group produces a distinctive singlet, typically appearing around 3.0 ppm, representing the six equivalent methyl protons [14]. The aromatic protons appear in the downfield region between 6.5-7.5 ppm, with the specific chemical shifts influenced by the electron-donating effects of the dimethylamino group and the electron-withdrawing nature of the ester substituent.

The hydroxyl proton signal appears as a broad singlet, typically around 5-6 ppm, with the exact chemical shift depending on the solvent and concentration due to hydrogen bonding effects [15]. The methyl ester protons generate a sharp singlet around 3.8-4.0 ppm, characteristic of methoxy groups attached to aromatic systems.

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon environments within the molecule. The carbonyl carbon of the ester group appears significantly downfield, typically around 165-170 ppm [16]. The aromatic carbons exhibit chemical shifts between 110-160 ppm, with the specific values influenced by the electronic effects of the substituents.

The dimethylamino methyl carbons appear around 40-45 ppm, while the methyl ester carbon resonates around 52-55 ppm. The carbon bearing the hydroxyl group shows characteristic chemical shift patterns influenced by the electron-donating effect of the hydroxyl substituent.

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect spectroscopy provides spatial proximity information between protons, confirming the substitution pattern and molecular geometry. The technique reveals through-space interactions between the dimethylamino methyl protons and nearby aromatic protons, supporting the structural assignment [17].

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Dimethylamino CH₃ | 3.0 | Singlet |

| Methyl ester CH₃ | 3.9 | Singlet |

| Aromatic H | 6.5-7.5 | Multiple |

| Hydroxyl H | 5.5 | Broad singlet |

Infrared and Raman Vibrational Analysis

Infrared Spectroscopy

The infrared spectrum of methyl 2-(dimethylamino)-5-hydroxybenzoate displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl group produces a broad absorption band around 3200-3600 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [15]. The carbonyl stretch of the ester group appears as a strong absorption around 1650-1750 cm⁻¹, with the position influenced by conjugation effects with the aromatic ring.

The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the carbon-hydrogen stretching modes of the dimethylamino and methyl ester groups are observed in the 2800-3000 cm⁻¹ range [18]. The carbon-nitrogen stretching vibrations of the dimethylamino group contribute to absorptions in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes and symmetric stretching vibrations are typically enhanced in Raman spectra [19] [20]. The dimethylamino group contributes specific Raman-active modes that can be used for structural confirmation.

The carbonyl stretching vibration appears prominently in both infrared and Raman spectra, though with different relative intensities. The hydroxyl group vibrations show characteristic behavior in Raman spectra, with frequencies affected by hydrogen bonding interactions [21].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 | 3200-3600 |

| C=O stretch | 1650-1750 | 1650-1750 |

| Aromatic C=C | 1400-1600 | 1400-1600 |

| C-H stretch | 2800-3000 | 2800-3000 |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak of methyl 2-(dimethylamino)-5-hydroxybenzoate appears at m/z 195, corresponding to the intact molecule [1].

Electron Ionization Fragmentation

The electron ionization mass spectrum exhibits characteristic fragmentation patterns that provide structural information. The base peak typically corresponds to the loss of the methoxy group (m/z 164), a common fragmentation pathway for methyl benzoates [22]. Additional significant fragments include the loss of the dimethylamino group and various combinations of functional group losses.

The fragmentation pattern shows peaks corresponding to the tropylium ion (m/z 91) and substituted benzoyl ions, which are characteristic of aromatic ester compounds [23]. The presence of the hydroxyl group influences the fragmentation pathways, creating additional stabilization for certain fragment ions.

Electrospray Ionization Patterns

Electrospray ionization mass spectrometry provides gentler ionization conditions, allowing observation of molecular ion peaks and adduct ions. The protonated molecular ion [M+H]⁺ appears at m/z 196, while sodium adducts [M+Na]⁺ are observed at m/z 218 [1]. The collision-induced dissociation patterns reveal systematic losses of functional groups that confirm the molecular structure.

| Ion | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ | 195 | 100 | Molecular ion |

| [M+H]⁺ | 196 | 85 | Protonated molecular ion |

| [M+Na]⁺ | 218 | 65 | Sodium adduct |

| [M-OCH₃]⁺ | 164 | 75 | Loss of methoxy group |

Thermophysical Properties

The thermophysical properties of methyl 2-(dimethylamino)-5-hydroxybenzoate are fundamentally important for understanding its behavior under various conditions and for practical applications. These properties are influenced by the compound's molecular structure, particularly the presence of multiple functional groups that can participate in intermolecular interactions.

Melting/Boiling Point Determination

Melting Point Characteristics

The melting point of methyl 2-(dimethylamino)-5-hydroxybenzoate has been experimentally determined to be 126-130°C [24]. This relatively high melting point reflects the significant intermolecular interactions present in the crystalline state, particularly hydrogen bonding involving the hydroxyl group and dipolar interactions involving the dimethylamino substituent.

The melting point range suggests good crystalline purity, with the relatively narrow range indicating a well-defined crystal structure. Compared to related compounds, this melting point is consistent with the expected effects of the substitution pattern. The presence of the hydroxyl group enables hydrogen bonding that increases the melting point compared to non-hydroxylated analogues.

Boiling Point Estimation

While direct experimental boiling point data for methyl 2-(dimethylamino)-5-hydroxybenzoate were not available in the literature, estimation methods based on related compounds provide useful approximations. Methyl 2-(dimethylamino)benzoate, lacking the hydroxyl group, has a boiling point of 131°C at reduced pressure (11.5 mmHg) [8]. The additional hydroxyl group in the 5-position would be expected to increase the boiling point due to enhanced hydrogen bonding capabilities.

Based on structure-property relationships and data from similar compounds, the boiling point of methyl 2-(dimethylamino)-5-hydroxybenzoate is estimated to be in the range of 280-300°C at atmospheric pressure [25] [26]. This estimation considers the combined effects of molecular weight, hydrogen bonding potential, and aromatic character.

Thermodynamic Analysis

The thermal behavior of methyl 2-(dimethylamino)-5-hydroxybenzoate reflects the balance between various intermolecular forces. The enthalpy of fusion, while not directly measured, can be estimated from related compounds and contributes to understanding the compound's thermal stability [27]. The presence of multiple functional groups creates a complex energy landscape that influences phase transition temperatures.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 126-130°C | Atmospheric pressure |

| Estimated Boiling Point | 280-300°C | Atmospheric pressure |

| Decomposition Temperature | >300°C | Atmospheric pressure |

Solubility and Partition Coefficients

Aqueous Solubility

The solubility of methyl 2-(dimethylamino)-5-hydroxybenzoate in water is influenced by the compound's amphiphilic nature, possessing both hydrophilic groups (hydroxyl and dimethylamino) and hydrophobic character from the aromatic ring and methyl ester. The presence of the hydroxyl group enhances water solubility through hydrogen bonding interactions, while the dimethylamino group can participate in protonation equilibria that affect solubility as a function of pH.

Based on structural similarities with related compounds and the principles of structure-solubility relationships, the aqueous solubility is estimated to be moderate, likely in the range of 1-10 g/L at room temperature [28] [29]. The exact solubility depends on temperature, pH, and ionic strength of the solution.

Organic Solvent Solubility

The compound demonstrates good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide due to the polar functional groups that can participate in hydrogen bonding and dipolar interactions . The aromatic character and ester functionality also contribute to solubility in moderately polar solvents such as ethyl acetate and dichloromethane.

The solubility pattern reflects the compound's balanced hydrophilic-lipophilic character, with enhanced solubility in solvents capable of hydrogen bonding. The dimethylamino group's basicity can influence solubility in protic solvents through protonation effects.

Partition Coefficients

The octanol-water partition coefficient (log P) provides important information about the compound's lipophilicity and potential bioavailability. Based on structure-activity relationships and computational estimation methods, the log P value for methyl 2-(dimethylamino)-5-hydroxybenzoate is estimated to be approximately 1.5-2.5 [30]. This moderate lipophilicity reflects the balance between hydrophilic and hydrophobic structural features.

The partition coefficient is influenced by the pH of the aqueous phase due to the basic nature of the dimethylamino group. At physiological pH, some degree of protonation may occur, affecting the distribution between octanol and water phases. The hydroxyl group contributes to the aqueous affinity, while the aromatic ring and ester functionality enhance lipophilicity.

| Solvent System | Estimated Solubility | Temperature |

|---|---|---|

| Water | 1-10 g/L | 25°C |

| Ethanol | >50 g/L | 25°C |

| Methanol | >50 g/L | 25°C |

| Dichloromethane | >20 g/L | 25°C |

Distribution Coefficients

The distribution coefficient (D) accounts for all species present at a given pH, including both neutral and ionized forms. For methyl 2-(dimethylamino)-5-hydroxybenzoate, the distribution coefficient varies with pH due to the potential protonation of the dimethylamino group. At acidic pH values, protonation increases the aqueous affinity, while at basic pH, the neutral form predominates with higher lipophilicity.

The temperature dependence of partition coefficients follows typical thermodynamic relationships, with solubility generally increasing with temperature in most solvents. The enthalpy of dissolution reflects the balance between lattice energy and solvation energy, influenced by the specific intermolecular interactions possible with different solvents [31].